molecular formula C27H33N3O4 B2414004 4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide CAS No. 1291840-01-1

4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide

Cat. No.: B2414004
CAS No.: 1291840-01-1
M. Wt: 463.578
InChI Key: GKUNIRBQKHAJAA-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C27H33N3O4 and its molecular weight is 463.578. The purity is usually 95%.
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Scientific Research Applications

CCR5 Antagonist Synthesis

A novel non-peptide CCR5 antagonist was synthesized using a complex multi-step chemical process. This synthesis involved the preparation of intermediate compounds and elimination reactions, showcasing the compound's role in creating new CCR5 antagonists (Bi, 2015), (Cheng De-ju, 2014), (Bi, 2014).

Dopamine D4 Receptor Ligand

A structure-affinity relationship study was conducted on derivatives of this compound. It was identified as a high-affinity and selective dopamine D4 receptor ligand. Modifications to its structure led to variations in its affinity for dopamine receptors, showcasing its potential in neurological research (Perrone et al., 2000).

Mycobacterium Tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis. This indicates the potential application of the compound in developing treatments for tuberculosis (Jeankumar et al., 2013).

Synthesis and Characterization in Pharmacology

The compound was synthesized and characterized for potential pharmacological applications, specifically as CCR5 antagonists. This involves understanding its bioactivity and interaction with biological systems (Cheng De-ju, 2015).

Potential Nootropic Agents

The synthesis of certain derivatives of this compound showed potential as nootropic agents, suggesting their use in enhancing cognitive functions. This opens avenues for research in neurodegenerative diseases and cognitive enhancement (Valenta et al., 1994).

EGFR Inhibitors for Anti-Cancer Properties

Molecular docking studies revealed that certain derivatives have potential as anti-cancer agents, specifically as EGFR inhibitors. This highlights the compound's relevance in oncological research and potential therapeutic applications (Karayel, 2021).

Serotonin 4 Receptor Agonist

A series of derivatives were synthesized and evaluated for their role as serotonin 4 receptor agonists. This has implications for gastrointestinal motility, offering insights into treatments for related disorders (Sonda et al., 2003).

Properties

IUPAC Name

4-ethyl-N-[1-[1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4/c1-3-19-4-8-21(9-5-19)26(32)28-23-12-14-29(15-13-23)27(33)22-16-25(31)30(18-22)17-20-6-10-24(34-2)11-7-20/h4-11,22-23H,3,12-18H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUNIRBQKHAJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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